molecular formula C19H19F3N6O B605708 AWZ1066S CAS No. 2239272-16-1

AWZ1066S

Katalognummer B605708
CAS-Nummer: 2239272-16-1
Molekulargewicht: 404.3972
InChI-Schlüssel: IZFVCNUAPFSNCO-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AWZ1066S is a highly specific anti-Wolbachia drug candidate. It was developed for a short-course treatment of filariasis . AWZ1066S shows superior efficacy to existing anti-Wolbachia therapies in validated preclinical models of Wolbachia infection . It has drug metabolism/pharmacokinetic (DMPK) characteristics that are compatible with a short therapeutic regimen of 7 days or less .


Molecular Structure Analysis

AWZ1066S has a chemical formula of C19H19F3N6O, an exact mass of 404.16, and a molecular weight of 404.397 .


Chemical Reactions Analysis

AWZ1066S was selected through a lead optimization program focused on balancing efficacy, safety, and DMPK features of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening .


Physical And Chemical Properties Analysis

AWZ1066S is a unique narrow-spectrum anti-Wolbachia compound with no general antibiotic properties and rapid bactericidal kinetics .

Wissenschaftliche Forschungsanwendungen

The unique aspect of AWZ1066S lies in its ability to target the Wolbachia bacterial endosymbiont in the parasitic nematodes responsible for these diseases. By depleting more than 90% of Wolbachia, previous human trials have shown that AWZ1066S can lead to the permanent sterilization of adult female parasites and achieve a safe macrofilaricidal outcome. AWZ1066S stands out for its efficacy, safety, and drug metabolism/pharmacokinetic (DMPK) features, offering a significant advantage over existing therapies.

AWZ1066S has demonstrated superior efficacy in preclinical models of infection compared to current anti-Wolbachia therapies. Its drug metabolism and pharmacokinetic characteristics are compatible with a short therapeutic regimen of 7 days or less, making it a potential game-changer in the field of tropical disease treatment. The development of this molecule could significantly impact the global elimination programs for onchocerciasis and lymphatic filariasis, potentially reducing the elimination time frames from decades to years (Hong et al., 2019).

Wirkmechanismus

AWZ1066S works by targeting the Wolbachia bacterial endosymbiont of the causative nematodes . It is a highly potent, specific, and orally active anti-Wolbachia agent with an EC50 value of 121 nM . AWZ1066S is also a weak CYP2C9 inhibitor and a weak CYP3A4 inducer with IC50 values of 9.7 μM and 37 uM, respectively .

Safety and Hazards

AWZ1066S is in the early stages of clinical development. For safety reasons, a sequential, ascending dose design is being used . The study is double-blind, and placebo-controlled . All research activities are conducted within a dedicated Phase 1 Clinical Research Facility .

Zukünftige Richtungen

AWZ1066S is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis . It is currently being tested in a Phase 1, first in human study, to assess the safety, tolerability, and pharmacokinetics of ascending single and multiple oral doses of AWZ1066S in healthy volunteers .

Eigenschaften

IUPAC Name

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVCNUAPFSNCO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.